molecular formula C22H20N4O5S2 B241397 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

Numéro de catalogue B241397
Poids moléculaire: 484.6 g/mol
Clé InChI: VMXZHWWQTNISHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide, also known as compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoindoline-1,3-dione derivatives and has been synthesized using a variety of methods.

Mécanisme D'action

The exact mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 is not fully understood. However, it has been proposed that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibition of PTP1B leads to increased insulin sensitivity and improved glucose tolerance. Compound 1 has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. Inhibition of MMPs leads to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
Compound 1 has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 inhibits the activity of PTP1B and MMPs. In vivo studies have demonstrated that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 improves glucose tolerance and insulin sensitivity, reduces tumor growth and metastasis, and exhibits anti-inflammatory activity. These effects are likely due to the inhibition of PTP1B and MMPs by 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 is its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antidiabetic activities, which make it a promising candidate for drug development. Another advantage is its efficient synthesis methods, which make it easily accessible for research purposes. However, one limitation is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand how 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 exerts its therapeutic effects.

Orientations Futures

There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1. One direction is to further investigate its mechanism of action. Understanding how 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 inhibits the activity of PTP1B and MMPs could lead to the development of more effective drugs for the treatment of cancer, inflammation, and diabetes. Another direction is to study the pharmacokinetics and toxicity of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1. This information is necessary for the development of safe and effective drugs. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 for therapeutic purposes.

Méthodes De Synthèse

Compound 1 has been synthesized using different methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One-pot synthesis involves the reaction between 1,3-benzothiazol-2-amine and 2-(chloroacetyl)isoindoline-1,3-dione in the presence of a base. Microwave-assisted synthesis involves the reaction between 1,3-benzothiazol-2-amine and 2-(chloroacetyl)isoindoline-1,3-dione under microwave irradiation. Solvent-free synthesis involves the reaction between 1,3-benzothiazol-2-amine and isoindoline-1,3-dione-2-carboxylic acid in the presence of a catalyst. These methods have been found to be efficient in the synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1.

Applications De Recherche Scientifique

Compound 1 has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antidiabetic activities. In vitro studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 inhibits the growth of cancer cells and induces apoptosis. In vivo studies have demonstrated that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 reduces tumor growth and metastasis in animal models. Compound 1 has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Propriétés

Formule moléculaire

C22H20N4O5S2

Poids moléculaire

484.6 g/mol

Nom IUPAC

2-(1,3-dioxoisoindol-2-yl)-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C22H20N4O5S2/c27-19(13-26-20(28)15-6-2-3-7-16(15)21(26)29)24-22-23-17-9-8-14(12-18(17)32-22)33(30,31)25-10-4-1-5-11-25/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,23,24,27)

Clé InChI

VMXZHWWQTNISHD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O

SMILES canonique

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.